molecular formula C20H23N3O4S2 B2497990 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide CAS No. 900135-87-7

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide

Cat. No. B2497990
CAS RN: 900135-87-7
M. Wt: 433.54
InChI Key: TYEGORRKGNWWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Activity

One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, has shown efficacy in tumor cells experiencing glucose starvation . This compound inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This suggests potential antitumor activity for the treatment of glucose-starved tumors .

Modulation of α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA) Receptor

The compound 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, a modulator of the AMPA receptor, has been found to enhance the endurance capacity of mice and facilitate their recovery from fatigue . This suggests potential applications in the treatment of conditions related to fatigue .

Antidiabetic Agents

Benzodioxol carboxamide derivatives have shown potential as antidiabetic agents . For example, compounds IIa and IIc displayed potent α-amylase inhibition, suggesting their potential use in the management of diabetes .

Anti-Cancer Efficacy

Compound IId demonstrated significant activity against four cancer cell lines . This suggests that it could be further investigated for its potential as an anticancer agent .

Treatment of Glucose-Starved Tumors

The compound N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, also known as compound 6, has been found to be efficacious in tumor cells experiencing glucose starvation . This compound inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This suggests potential antitumor activity for the treatment of glucose-starved tumors .

Potential Use in Parkinson’s Disease

Given the compound’s ability to modulate the AMPA receptor and enhance endurance capacity, it could potentially be used in the treatment of Parkinson’s disease, where fatigue is a common symptom .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-29(24,25)17-5-3-16(4-6-17)21-20(28)23-10-8-22(9-11-23)13-15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEGORRKGNWWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide

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